HIV-2 Potency: 9.5-Fold Greater Activity Against HIV-2 Versus HIV-1
Censavudine (BMS-986001) exhibits uniquely higher potency against HIV-2 compared to HIV-1. In single-cycle assays across a diverse collection of isolates, the average EC50 for HIV-2 was 64 ± 18 nM, versus 610 ± 200 nM for HIV-1 [1]. This 9.5-fold lower EC50 against HIV-2 is unprecedented among NRTIs [2]. Censavudine also retained full activity against HIV-2 variants encoding K65R and Q151M reverse transcriptase substitutions [3].
| Evidence Dimension | Antiviral potency (EC50) |
|---|---|
| Target Compound Data | Mean EC50 against HIV-2: 64 ± 18 nM (range: 30–81 nM) |
| Comparator Or Baseline | Mean EC50 against HIV-1 (group M and O isolates): 610 ± 200 nM (range: 450–890 nM) |
| Quantified Difference | 9.5-fold lower mean EC50 against HIV-2 (64 nM vs 610 nM) |
| Conditions | Single-cycle assay; HIV-2 isolates from treatment-naïve individuals; HIV-1 group M and O isolates |
Why This Matters
This property enables censavudine to serve as a research tool for HIV-2 studies and distinguishes it from all other NRTIs for researchers investigating HIV-2-specific antiviral strategies.
- [1] Smith RA, Raugi DN, Wu VH, Leong SS, Parker KM, Oakes MK, Sow PS, Ba S, Seydi M, Gottlieb GS. The nucleoside analog BMS-986001 shows greater in vitro activity against HIV-2 than against HIV-1. Antimicrob Agents Chemother. 2015;59(12):7477-7485. View Source
- [2] Carta Evidence. The Nucleoside Analog BMS-986001 Shows Greater In Vitro Activity against HIV-2 than against HIV-1. 2024. View Source
- [3] BOC Sciences. Censavudine (BMS-986001) Product Datasheet. View Source
